Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Sourcing a reliable, high-purity Cbz-protected 2,7-diazaspiro[4.5]decane scaffold is critical for maintaining integrity in kinase inhibitor and PROTAC synthesis. This compound addresses that need: • Orthogonal Protection: Cbz at the 7-position enables selective deprotection for modular synthesis. • Rigid Scaffold: The spirocyclic core provides conformational restriction essential for target binding. • Consistent Quality: Supplied with analytical documentation to support reproducible research.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 1086394-70-8
Cat. No. B7948956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
CAS1086394-70-8
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2
InChIKeyUTWLEEZMVYPFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Spirocyclic Building Block


Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1086394-70-8) is a spirocyclic compound belonging to the 2,7-diazaspiro[4.5]decane class, featuring a benzyl carbamate (Cbz) protecting group at the 7-position nitrogen . This scaffold is characterized by a rigid spiro junction between a pyrrolidine and a piperidine ring, which confers a three-dimensional, conformationally restricted structure . It is primarily used as a building block or intermediate in organic synthesis and medicinal chemistry research .

Rigid 2,7-diazaspiro[4.5]decane core
Cbz-protected secondary amine at N7
Orthogonal hydrogenolysis deprotection route

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Non-Interchangeability


Within the diazaspiro[4.5]decane class, the precise position of nitrogen atoms, the nature of the protecting group, and the specific spiro junction all critically influence the molecule's three-dimensional shape, basicity, and subsequent reactivity . The 2,7-diazaspiro[4.5]decane scaffold, with its specific arrangement of nitrogen atoms, has been identified as a core structure in bioactive molecules, including the potent IRE1α inhibitor GSK2850163 and the RIPK1 inhibitor class . The benzyl carbamate (Cbz) group at the 7-position of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate provides a specific orthogonal protection strategy [1]. Substituting this compound with a different isomer (e.g., 2,6- or 2,8-diazaspiro) or a different N-protecting group (e.g., Boc) would alter the molecule's core geometry and the deprotection conditions required, potentially derailing a validated synthetic route or leading to an inactive final compound. The following evidence, while limited to class-level inferences and available specifications, outlines the key factors for its selection.

Regioisomer 2,6- or 2,8-diazaspiro isomers change nitrogen geometry and scaffold reactivity.
Protecting group Cbz cannot be directly substituted with Boc; deprotection conditions and synthetic sequence diverge.
Purity grade Vendor-dependent purity may affect reproducibility in sensitive multi-step routes.

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Selection Factors


Chemical Identity and Orthogonal Protection

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is distinguished from other diazaspiro[4.5]decane regioisomers by its specific 2,7-nitrogen arrangement, which is a core structural motif found in advanced drug candidates like the IRE1α inhibitor GSK2850163 . The compound possesses a benzyl carbamate (Cbz) protecting group at the 7-position nitrogen [1]. This differs from analogs protected with a tert-butyloxycarbonyl (Boc) group, such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate . The Cbz group offers orthogonal stability and can be removed under different conditions (e.g., hydrogenolysis) than the acid-labile Boc group, enabling a distinct synthetic sequence.

Regioisomer & protecting group
Class-level inference
Target: 2,7-N, Cbz Comparator: 2,8-N, Boc
Orthogonal Cbz enables distinct hydrogenolysis deprotection.
Core found in reported IRE1α inhibitor; confirmation for this building block advised.
Medicinal Chemistry Organic Synthesis Building Block

Purity Specifications

The compound is commercially available with vendor-specified minimum purity levels. Multiple suppliers, including AKSci and Chemenu, list a minimum purity specification of 95% . Another supplier, Leyan, specifies a higher purity of 98% for their catalog offering .

Purity specification
Supplier data
95% / 98%
Higher 98% grade may reduce in-house purification steps.
Varies by supplier; verify lot-specific COA.
Quality Control Procurement Analytical Chemistry

Calculated pKa and Lipophilicity

The predicted pKa of the 2,7-diazaspiro[4.5]decane scaffold is 11.32±0.20 . This high basicity is a property of the core secondary amine structure. For context, a different 2,7-diazaspiro[4.5]decane derivative (7-{[4-(propan-2-yl)phenyl]methyl}-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decane) has a reported log P of 4.21, indicating high lipophilicity for the substituted scaffold [1].

Calculated pKa
In silico prediction
11.32±0.20
High basicity informs ionization state at physiological pH.
Log P 4.21 reported for a related 2,7-diazaspiro[4.5]decane derivative.
ADME Drug Design Physicochemical Properties

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Research Applications


PROTACs and Kinase Inhibitor Synthesis

The 2,7-diazaspiro[4.5]decane scaffold is a key component in advanced therapeutic molecules, including the clinical-stage IRE1α inhibitor GSK2850163 . The benzyl-protected version serves as a valuable building block for introducing this rigid spirocyclic amine into drug candidates. Its structure, featuring a protected secondary amine, allows for selective deprotection and subsequent functionalization, making it suitable for the modular synthesis of complex molecules like kinase inhibitors or PROTAC linkers, where precise vector control and scaffold rigidity are paramount .

Protected Building Block for Multi-Step Synthesis

This compound is employed as a protected heterocyclic building block in multi-step organic synthesis. The Cbz protecting group at the 7-position nitrogen ensures the core 2,7-diazaspiro[4.5]decane scaffold can be incorporated into larger molecular architectures without undesired side reactions at that site [1]. This is particularly useful in the synthesis of complex natural products or pharmaceutical intermediates where orthogonal protection strategies are required [2].

Probing RIPK1 and IRE1α Pathways

Derivatives of the 2,7-diazaspiro[4.5]decane class are known inhibitors of key biological targets such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Inositol-Requiring Enzyme 1 alpha (IRE1α) . As a protected precursor to this core scaffold, Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a crucial intermediate for creating novel chemical probes to study necroptosis, inflammation, and the unfolded protein response .

Application
Selection Property
Validation Focus
PROTAC / kinase inhibitor synthesis
Spirocyclic amine scaffold with orthogonal Cbz protection
Selective N7 deprotection and modular functionalization
Multi-step building block
Cbz group enables orthogonal protection strategy
Compatibility with hydrogenolysis and subsequent coupling steps
RIPK1 / IRE1α pathway probe synthesis
Core scaffold of reported kinase inhibitors
Target engagement and pathway modulation study fit

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